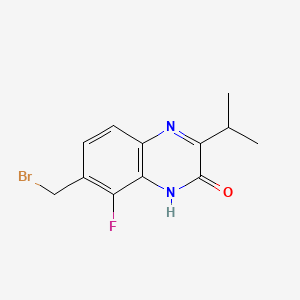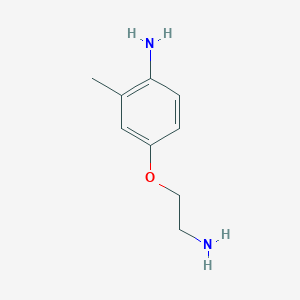![molecular formula C14H8O6 B13942132 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione CAS No. 62681-86-1](/img/structure/B13942132.png)
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is a complex organic compound with the molecular formula C14H8O6. It is known for its unique structure, which includes a naphthoquinone core fused with a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxy-1,4-naphthoquinone can be used, which undergoes cyclization in the presence of a methylating agent and a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones and pyrans .
Aplicaciones Científicas De Investigación
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups.
Propiedades
Número CAS |
62681-86-1 |
|---|---|
Fórmula molecular |
C14H8O6 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
5,6-dihydroxy-2-methylbenzo[g]chromene-4,8,9-trione |
InChI |
InChI=1S/C14H8O6/c1-5-2-7(15)12-10(20-5)3-6-11(14(12)19)8(16)4-9(17)13(6)18/h2-4,16,19H,1H3 |
Clave InChI |
NPUXQAACUNUHIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=O)C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


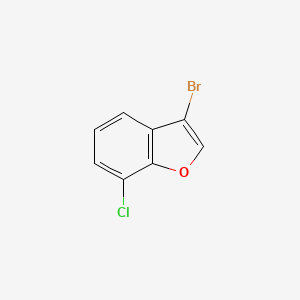
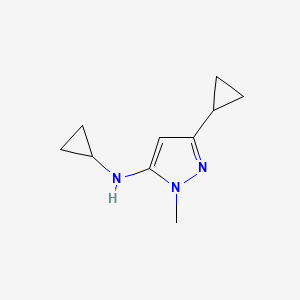
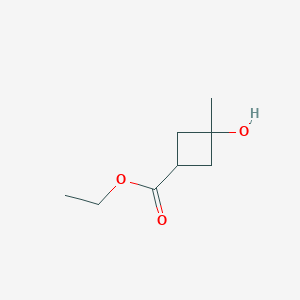
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
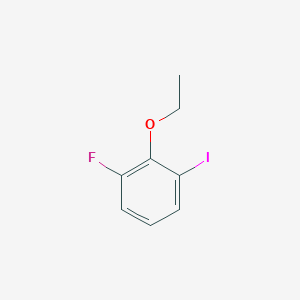
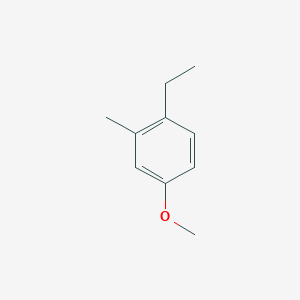
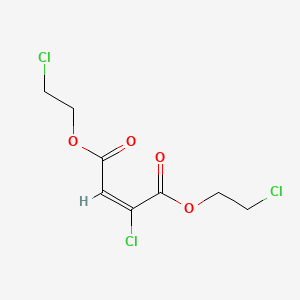
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
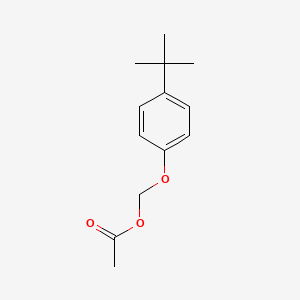
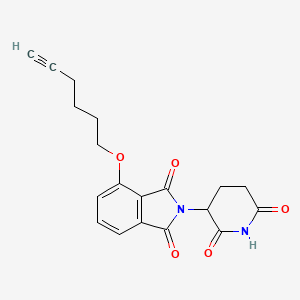
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)
